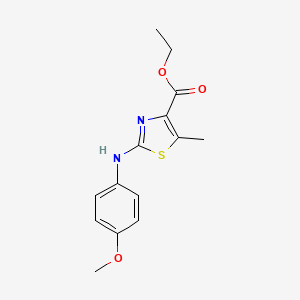![molecular formula C8H6INOS B1408519 2-Iodo-4-methoxybenzo[d]thiazole CAS No. 1188108-53-3](/img/structure/B1408519.png)
2-Iodo-4-methoxybenzo[d]thiazole
描述
2-Iodo-4-methoxybenzo[d]thiazole is an organic compound belonging to the benzothiazole family It is characterized by the presence of an iodine atom at the second position and a methoxy group at the fourth position on the benzothiazole ring
作用机制
Target of Action
2-Iodo-4-methoxybenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzothiazole derivatives have been reported to exhibit different modes of action based on aryl group substitution . Some benzothiazole derivatives have been found to exhibit membrane perturbing mode of action and intracellular mode of action due to binding with DNA .
Biochemical Pathways
For instance, some benzothiazole derivatives have been reported to enhance neurotrophic signaling, antioxidant defense, and glyoxalase pathways .
Pharmacokinetics
The synthesis of 2-iodo-4-methoxybenzothiazole has been reported , which could potentially impact its bioavailability.
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of 2-iodo-4-methoxybenzothiazole has been reported to be influenced by various reaction conditions and catalysts .
生化分析
Biochemical Properties
2-Iodo-4-methoxybenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity. This compound has shown potential in modulating the activity of enzymes involved in oxidative stress responses and metabolic pathways .
Cellular Effects
The effects of 2-Iodo-4-methoxybenzothiazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell survival. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-Iodo-4-methoxybenzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, modulation of gene expression, and alteration of cellular signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-4-methoxybenzothiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Iodo-4-methoxybenzothiazole has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Iodo-4-methoxybenzothiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or protecting against oxidative stress. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
2-Iodo-4-methoxybenzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses. Additionally, it can influence the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy production .
Transport and Distribution
The transport and distribution of 2-Iodo-4-methoxybenzothiazole within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the mitochondria or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-Iodo-4-methoxybenzothiazole is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxybenzo[d]thiazole typically involves the iodination of 2-amino-4-methoxybenzothiazole. One common method includes a one-pot sequential diazotization-iodination process. The starting material, 2-amino-4-methoxybenzothiazole, is first diazotized using sodium nitrite and hydrochloric acid, followed by iodination with potassium iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests its potential for industrial application. The use of eco-friendly reagents and catalysts, such as copper catalysts in cyanation reactions, can enhance the feasibility of large-scale production .
化学反应分析
Types of Reactions: 2-Iodo-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyanation Reactions: The compound can be converted to 2-cyano-4-methoxybenzothiazole using copper-catalyzed cyanation with potassium ferrocyanide as the cyanide source.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.
Cyanation Reactions: Copper iodide (CuI) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) in acetonitrile at elevated temperatures.
Major Products:
2-Cyano-4-methoxybenzothiazole: Formed through cyanation reactions.
科学研究应用
2-Iodo-4-methoxybenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Imaging: Derivatives of benzothiazole, including this compound, are used in the synthesis of fluorescent probes for biological imaging.
相似化合物的比较
2-Cyano-4-methoxybenzothiazole: A derivative obtained through cyanation of 2-Iodo-4-methoxybenzo[d]thiazole.
2-Amino-4-methoxybenzothiazole: The precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
2-iodo-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDMHMXYOYWZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















